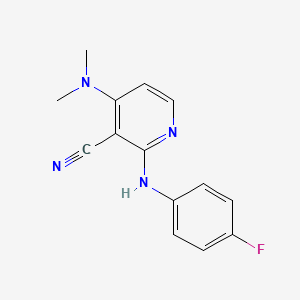

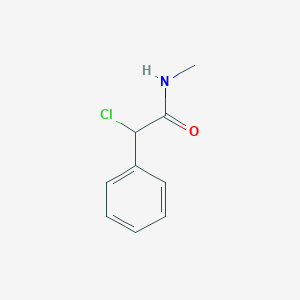

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

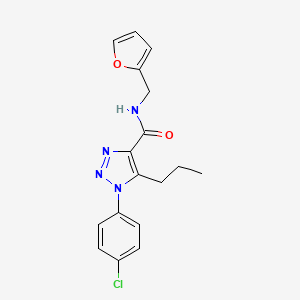

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile (DFAN) is a synthetic organic compound with a wide range of applications in the field of scientific research. DFAN is a highly versatile compound that can be used as a reagent, a catalyst, or as a reactant in a variety of organic synthesis reactions. This compound has a unique structure that makes it ideal for use in a wide range of applications, including in pharmaceuticals, biochemistry, and medical research. DFAN is a widely studied compound due to its unique properties and potential applications in the medical, pharmaceutical, and biotechnological fields.

Applications De Recherche Scientifique

Photophysical Characteristics

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile has been studied for its photophysical characteristics. Research by Pannipara et al. (2015) revealed that this compound exhibits significant changes in its emission spectrum depending on solvent polarity, which is attributed to intramolecular charge transfer. This characteristic is crucial for applications in organic photoemitting diodes.

Photophysical Processes in Polar Solutions

Kochman and Durbeej (2020) investigated the compound's excited-state relaxation process in polar solutions. Their study, "Simulating the Nonadiabatic Relaxation Dynamics of 4-(N,N-Dimethylamino)Benzonitrile (DMABN) in Polar Solution", provides insights into the dual fluorescence phenomenon and the transformation of structures within the compound, highlighting its potential in photophysical research.

Nonadiabatic Relaxation Dynamics

The early events in the nonadiabatic relaxation dynamics of a similar compound, 4-(N,N-Dimethylamino)benzonitrile, were explored by Kochman et al. (2015). Their findings contribute to a better understanding of the relaxation mechanism in these types of compounds, relevant for photophysical and photochemical applications.

Fluorescent Molecular Probes

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile's potential as a fluorescent molecular probe was highlighted in studies on solvatochromic dyes. Diwu et al. (1997), in their work "Fluorescent Molecular Probes II. The Synthesis, Spectral Properties and Use of Fluorescent Solvatochromic Dapoxyl Dyes", discuss the use of similar compounds in biological events and processes due to their strong solvent-dependent fluorescence.

Diagnostic Applications in Alzheimer's Disease

A derivative of 4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile was used in positron emission tomography for Alzheimer's Disease diagnosis, as shown in the study by Shoghi-Jadid et al. (2002), demonstrating its application in medical imaging and diagnostics.

Chemosensor for Cyanide Anions

The compound has been investigated as a chemosensor for cyanide anions. Yang et al. (2015) in their paper, "A highly selective fluorescent chemosensor for cyanide anions based on a chalcone derivative in the presence of iron(III) ions, and its capacity for living cell imaging in mixed aqueous systems", discuss its selectivity and potential in biological and environmental systems.

Propriétés

IUPAC Name |

4-(dimethylamino)-2-(4-fluoroanilino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4/c1-19(2)13-7-8-17-14(12(13)9-16)18-11-5-3-10(15)4-6-11/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHVDMACOFGDHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

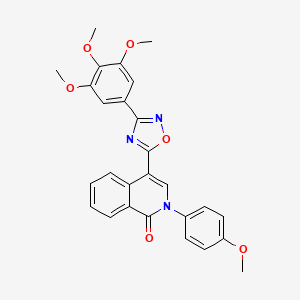

![Ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2419241.png)

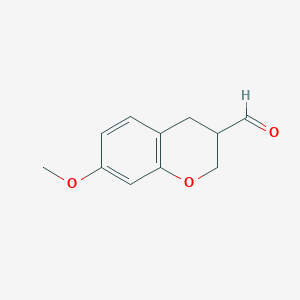

![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B2419244.png)

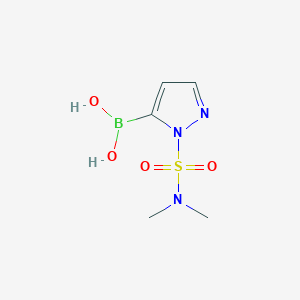

![8-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419251.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2419255.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2419260.png)